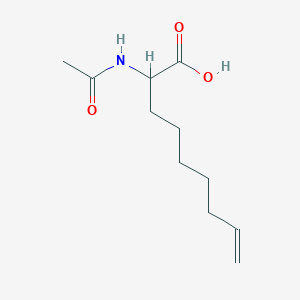

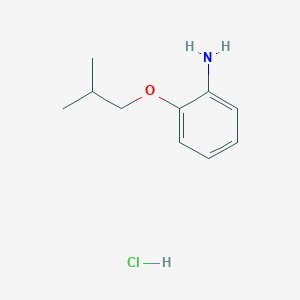

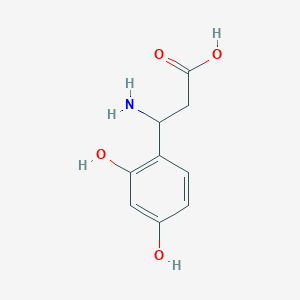

![molecular formula C14H8BrN3O4 B1284473 2-(2H-1,3-benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine CAS No. 904814-03-5](/img/structure/B1284473.png)

2-(2H-1,3-benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as palladium-catalyzed annulation reactions, multicomponent reactions, and condensation reactions. For instance, the palladium-catalyzed synthesis of fluorescent benzo[4,5]imidazo[1,2-a]pyridines is achieved through annulation of benzimidazoles and alkynyl bromides with internal alkynes . Similarly, the synthesis of polyimides derived from pyridine-containing monomers involves nitro displacement and cyclodehydration . These methods could potentially be adapted for the synthesis of the compound , considering the presence of bromo and nitro groups in its structure.

Molecular Structure Analysis

The molecular structure of related compounds often includes benzimidazole and pyridine rings, which are also expected in the target compound. The crystal structure determination of 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives reveals non-planar molecules connected via hydrogen bonds . This information could be extrapolated to predict the molecular geometry and potential intermolecular interactions of 2-(2H-1,3-benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes anion transport activity, as seen in 2,6-bis(benzimidazol-2-yl)pyridine , and complexation with metal ions, such as zinc(II) . These reactions highlight the potential of the compound to participate in similar chemical processes, possibly acting as a ligand in metal complexes or as a transporter in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are diverse. For example, polyimides containing pyridine moieties exhibit good solubility, thermal stability, and mechanical properties . Fluorescent (benz)imidazole-fused pyridines show blue or green fluorescence with varying quantum yields . These properties suggest that 2-(2H-1,3-benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine may also possess unique optical and thermal characteristics, which could be of interest for materials science and photophysical applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques : Various synthesis techniques have been developed for imidazo[1,2-a]pyridine derivatives, highlighting the importance of the nitro group in facilitating chlorine displacement and expanding structural diversity (Bazin et al., 2013).

Structural Analysis : Research on the crystal structure and spectroscopic properties of benzimidazole derivatives has been conducted, providing insights into their molecular structure and interactions (Hranjec et al., 2008).

Biological Activities and Applications

Antibacterial Activity : Studies have been conducted on the antibacterial properties of various imidazo[1,2-a]pyridine derivatives, although some did not show significant activity against tested bacteria (Ablo et al., 2022).

Anticancer Potential : Certain imidazo[1,2-a]pyridine derivatives have shown promising anticancer activities, particularly against human leukemia cell lines (Guillon et al., 2022).

Antileishmanial and Antitrypanosomal Activities : Some 3-nitroimidazo[1,2-a]pyridine derivatives have been identified for their potential in treating parasitic diseases with low cytotoxicity (Fersing et al., 2019).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

For instance, piperine, a compound with a similar benzodioxol group, has been reported to have therapeutic potential against various types of cancers .

Mode of Action

Compounds with similar structures, such as piperine, have been reported to regulate crucial signaling pathways essential for the establishment of cancers .

Biochemical Pathways

Compounds with similar structures, such as piperine, have been reported to regulate several crucial signaling pathways essential for the establishment of cancers, such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .

Pharmacokinetics

Compounds with similar structures, such as piperine, have been reported to have bioavailability enhancing abilities .

Result of Action

Compounds with similar structures, such as piperine, have been reported to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3O4/c15-14-13(8-1-3-10-11(5-8)22-7-21-10)16-12-4-2-9(18(19)20)6-17(12)14/h1-6H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDNCZFTZISIAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=CC4=N3)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587663 |

Source

|

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

904814-03-5 |

Source

|

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

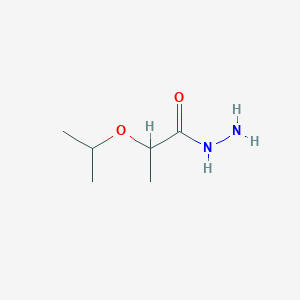

![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1284407.png)

![7-Bromo-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1284429.png)